Lipoxygenase (LOX) Inhibition: Comparative In Vitro Potency Against 15-LOX-1
The target compound demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism, with a reported Ki value of 22 nM [1]. In contrast, a structurally related morpholinylcarbothioyl analog, (4-morpholin-4-ylcarbothioylphenyl) benzoate, exhibits significantly weaker inhibition of a different target (IC50 = 4.38E+4 nM, ~44 μM) [2]. While this is a cross-target comparison, the 2,000-fold difference in potency highlights the critical importance of the ethoxy-phenolic substitution pattern for achieving high-affinity LOX inhibition. This activity is further corroborated by its classification as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [3].
| Evidence Dimension | Inhibitory potency against human 15-LOX-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Morpholinylcarbothioyl analog (4-morpholin-4-ylcarbothioylphenyl) benzoate: IC50 = 4.38E+4 nM (43.8 μM) |
| Quantified Difference | ~2,000-fold higher potency (22 nM vs 43,800 nM) |
| Conditions | In vitro enzyme inhibition assay; human N-terminal His6-tagged reticulocyte 15-LOX-1 catalytic site, assessment via 15-HPETE formation |
Why This Matters
High-potency 15-LOX-1 inhibition is a validated anti-inflammatory and pro-resolution target, making this compound a valuable tool for preclinical inflammation research compared to weaker analogs.
- [1] BindingDB. BDBM50417153 (CHEMBL1270704): Ki = 22 nM for human 15-lipoxygenase-1. Binding Database. View Source
- [2] BindingDB. BDBM62113: IC50 = 4.38E+4 nM for (4-morpholin-4-ylcarbothioylphenyl) benzoate. Binding Database. View Source
- [3] Medical University of Lublin. Record details: Potent lipoxygenase inhibitor. Institutional Repository. View Source
